Solution Stability of DMT-dT Phosphoramidite Exceeds That of dG, dA, and dC Analogs in Acetonitrile
The solution stability of 5'-O-DMT-dT-derived phosphoramidite in acetonitrile is significantly higher than that of the corresponding dG(ib), dA(bz), and dC(bz) phosphoramidites. In a head-to-head HPLC-MS analysis of all four standard O-cyanoethyl-N,N-diisopropyl-phosphoramidites, the stability decreased in the order T > dC > dA > dG, with DMT-dT exhibiting the longest half-life under identical storage and reaction conditions [1]. Quantitative degradation kinetics in acetonitrile (0.1 M) showed that DMT-dT phosphoramidite remained stable for 144+ hours, while DMT-dG(ib) degraded to below 96% purity within 48 hours [2].
| Evidence Dimension | Solution stability in acetonitrile (0.1 M, 20°C) |
|---|---|
| Target Compound Data | DMT-dT phosphoramidite stable for 144+ hours; purity maintained >96% |
| Comparator Or Baseline | DMT-dG(ib) phosphoramidite: purity drops below 96% at 48 hours; DMT-dA(bz): ~45 hours to 96%; DMT-dC(bz): ~12-30 hours to 96% |
| Quantified Difference | DMT-dT phosphoramidite is at least 3× more stable than DMT-dG(ib) and approximately 3-12× more stable than DMT-dC(bz) in acetonitrile solution |
| Conditions | 0.1 M solutions in anhydrous acetonitrile; stability determined by disappearance of phosphite peaks in 31P NMR spectrum and HPLC-MS impurity profiling |
Why This Matters
Higher solution stability reduces on-instrument degradation during long synthesis campaigns, minimizes impurity carryover, and extends the usable lifetime of phosphoramidite solutions on automated synthesizers, directly lowering reagent waste and per-oligo cost.
- [1] Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. Knihovny.cz, 2022. View Source
- [2] Hindered dialkylamino nucleoside phosphite reagents in the synthesis of two DNA 51-mers. ChemSrc, 2018. View Source
